1-(2,4-Dichlorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a urea linkage and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorophenyl isocyanate.
Formation of the Urea Linkage: The final step involves the reaction of the thiadiazole derivative with an appropriate isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the phenyl rings can be reduced to amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in biological pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-[5-(phenylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(2,4-Dichlorophenyl)-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Uniqueness
1-(2,4-Dichlorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS2/c1-10-4-2-3-5-11(10)9-25-17-23-22-16(26-17)21-15(24)20-14-7-6-12(18)8-13(14)19/h2-8H,9H2,1H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHVNLPPFNPJCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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